N-Methyl-2-phenoxyethanamine: RPE65 Inhibitory Activity in Visual Cycle Modulation
N-Methyl-2-phenoxyethanamine constitutes the minimal pharmacophore scaffold within a patented series of N-alkyl-2-phenoxyethanamines that inhibit RPE65, the retinoid isomerohydrolase responsible for regenerating 11-cis-retinal in the visual cycle. In a bovine RPE microsome assay, the N-methyl analog exhibited measurable inhibition of A2E biosynthesis, a cytotoxic bisretinoid implicated in dry AMD pathogenesis [1]. While exact IC₅₀ values for the N-methyl compound are not disclosed in public patent filings, the structure-activity relationship (SAR) data establish that N-alkyl substitution at R6 is essential for activity, with unsubstituted 2-phenoxyethanamine (R6 = H) showing negligible RPE65 inhibition under identical assay conditions [1].
| Evidence Dimension | RPE65-mediated A2E biosynthesis inhibition |
|---|---|
| Target Compound Data | Active inhibitor (exact IC₅₀ not publicly disclosed); N-methyl substitution required for baseline activity |
| Comparator Or Baseline | 2-Phenoxyethanamine (unsubstituted amine, CAS 5332-23-0): Negligible inhibition at equivalent concentrations |
| Quantified Difference | Qualitative distinction: Active vs. inactive |
| Conditions | Bovine RPE microsome assay; quantification of A2E formation via HPLC |
Why This Matters
This patent-derived SAR establishes N-methyl substitution as the minimal requirement for RPE65 engagement, rendering the unsubstituted analog non-interchangeable for ophthalmology-focused research programs.
- [1] Petrukhin, K. et al. (Columbia University). U.S. Patent No. 10,570,148 B2. N-alkyl-2-phenoxyethanamines, their preparation and use. See Examples 1–24 and Biological Assay Descriptions. View Source
